N-(4-Methyl-benzylidene)-benzenesulfonamide
CAS No.:
Cat. No.: VC13241965
Molecular Formula: C14H13NO2S
Molecular Weight: 259.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H13NO2S |
---|---|
Molecular Weight | 259.33 g/mol |
IUPAC Name | (NE)-N-[(4-methylphenyl)methylidene]benzenesulfonamide |
Standard InChI | InChI=1S/C14H13NO2S/c1-12-7-9-13(10-8-12)11-15-18(16,17)14-5-3-2-4-6-14/h2-11H,1H3/b15-11+ |
Standard InChI Key | LBPXERJAGSIVOP-RVDMUPIBSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2 |
SMILES | CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES | CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-(4-Methyl-benzylidene)-benzenesulfonamide consists of a benzenesulfonamide core linked via an imine bond to a 4-methylbenzylidene moiety. The E-configuration of the imine group is stabilized by conjugation with the aromatic rings, as evidenced by its IUPAC name: N-[(E)-(4-Methylphenyl)methylene]benzenesulfonamide . The methyl group at the para position of the benzylidene fragment introduces steric and electronic effects that influence molecular packing and reactivity.
Physical Properties
Key physical properties are summarized below:
Property | Value |
---|---|
Molecular Weight | 259.323 g/mol |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 415.7±38.0°C (760 mmHg) |
Flash Point | 205.2±26.8°C |
LogP | 3.53 |
Vapor Pressure | 0.0±0.9 mmHg (25°C) |
Refractive Index | 1.577 |
These values indicate moderate hydrophobicity (LogP = 3.53) and low volatility, making the compound suitable for solid-phase reactions . The exact mass (259.066711 g/mol) aligns with high-purity synthesis protocols.
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The compound is typically synthesized via a condensation reaction between benzenesulfonamide and 4-methylbenzaldehyde. This Schiff base formation occurs under acidic or dehydrating conditions, often using solvents like ethanol or dichloromethane . A representative pathway involves:
-
Imine Formation:
The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon, followed by dehydration.
Industrial-Scale Production Insights
While no direct industrial synthesis data exist for this compound, analogous benzenesulfonamide derivatives are produced using optimized chlorosulfonation and amination steps. For example, CN106336366A describes a method for synthesizing 4-(2-aminoethyl)benzenesulfonamide involving:
-
Acetylation of β-phenethylamine with acetic anhydride.
-
Chlorosulfonation using chlorosulfonic acid and phosphorus pentachloride.
-
Amination and hydrolysis to yield the final product .
Adapting such protocols could enable scalable production of N-(4-Methyl-benzylidene)-benzenesulfonamide by substituting appropriate aldehydes.
Chemical Reactivity and Functionalization
Nucleophilic Attack at the Imine Bond
The electron-deficient imine nitrogen is susceptible to nucleophilic addition. For instance, Grignard reagents or hydrides can reduce the C=N bond to form secondary amines:
This reactivity is exploited in medicinal chemistry to generate bioactive amine derivatives.
Electrophilic Aromatic Substitution
The electron-rich 4-methylphenyl group undergoes electrophilic substitution at the ortho and para positions. Sulfonation or nitration reactions could introduce additional functional groups for material science applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume